4-Aminophthalamide

Anti-HIV Antiviral Medicinal Chemistry

4-Aminophthalamide is the definitive C4-amino phthalimide building block for applications where generic phthalimide or 4-amino-1,8-naphthalimide fail. The 4-amino group is essential for anti-HIV activity (EC50: 16–27 μM vs. HIV-1/HIV-2) and enables the unique solvatochromic fluorescence required for 4AP-Cn membrane-thinning dyes and molecular rotors. Replacing this moiety with H, NO₂, or Cl abolishes bioactivity and alters spectral response. Procure ≥98% pure material, synthesized via the patented 91% high-yield route from 4-nitrophthalimide, to ensure batch-to-batch consistency in your fluorescent sensors, antiviral discovery, and live-cell biophysical assays.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 115581-96-9
Cat. No. B170205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophthalamide
CAS115581-96-9
Synonyms4-aMinephthaldiaMide
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)N)C(=O)N
InChIInChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
InChIKeyNEGAQAGLUFPCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophthalamide (CAS 115581-96-9): A Versatile Phthalimide Derivative for Fluorescent Probe and Pharmaceutical Intermediate Procurement


4-Aminophthalamide (also known as 4-aminophthalimide or 4-aminobenzene-1,2-dicarboxamide) is an organic compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol [1]. It is a derivative of phthalimide, characterized by the presence of an amino group at the fourth position of the phthalimide ring, which imparts unique fluorescent properties and reactivity . This compound serves as a key building block in the synthesis of fluorescent probes, dyes, and pharmaceutical intermediates, making it a critical procurement target for researchers in chemical biology, materials science, and medicinal chemistry [2].

Why Substituting 4-Aminophthalamide with Generic Phthalimide or Naphthalimide Analogs Can Compromise Experimental Outcomes


While phthalimide and naphthalimide derivatives share a common imide core, the specific positioning of the amino group in 4-Aminophthalamide is critical for its function. Substituting with a generic phthalimide (lacking the 4-amino group) or a 4-amino-1,8-naphthalimide (with an extended π-system) drastically alters electronic properties, reactivity, and biological activity [1]. For instance, the 4-amino group is essential for the compound's role as a pharmacophore in anti-HIV activity, where other C4-substituents (e.g., H, NO2, Cl) fail to confer similar antiviral properties [2]. Similarly, its specific fluorescence response, which is highly sensitive to solvent polarity and hydrogen bonding, cannot be replicated by other isomers or analogs [3]. Therefore, for applications demanding precise molecular recognition, targeted bioactivity, or specific spectral output, direct substitution with a non-4-amino analog is not scientifically valid.

Quantitative Differentiation of 4-Aminophthalamide Against Key Comparators: Evidence for Informed Procurement


4-Aminophthalamide Exhibits Selective Anti-HIV-1 and Anti-HIV-2 Activity Not Observed with Other C4-Substituted Phthalimides

In a study evaluating the anti-HIV potential of phthalimide derivatives, 4-amino-N-(1-adamantyl)phthalimide demonstrated significant antiviral activity, whereas analogs with different C4-substitutions (H, NO2, Cl, CH3, OCH3, COOH) or different N-substitutions were devoid of this activity [1]. This establishes the 4-amino group as a critical pharmacophore for anti-HIV properties.

Anti-HIV Antiviral Medicinal Chemistry

4-Aminophthalamide-Based Dyes Enable Quantification of Cytoplasmic Membrane Thinning via Fluorescence Peak Maxima Difference (PMD)

Novel 4-aminophthalimide-based dyes (4AP-Cn) with varying alkyl chain lengths (n = 9, 13) partition at different depths in lipid membranes and exhibit polarity-sensitive fluorescence shifts [1]. The difference in their emission maxima, termed Peak Maxima Difference (PMD), provides a quantifiable measure of antibiotic-induced membrane thinning in live bacteria, a capability not shared by conventional membrane dyes like FM 4-64 or Laurdan.

Membrane Biology Fluorescent Probes Antibiotics

4-Aminophthalamide is a Structurally Simpler Fluorophore with Distinct Spectral Properties Compared to 4-Amino-1,8-Naphthalimide

4-Aminophthalamide and 4-amino-1,8-naphthalimide are both used as fluorophores, but they exhibit different absorption and emission characteristics due to their distinct conjugated π-systems. The phthalimide core leads to a smaller Stokes shift and different solvatochromic behavior compared to the naphthalimide analog [1].

Fluorescence Photophysics Sensor Design

4-Aminophthalamide Serves as a Key Intermediate for High-Yield Synthesis of Functional Derivatives

A simple and economical process for preparing 3- and 4-aminophthalimides from the corresponding nitrophthalimides has been reported, highlighting their utility as dyestuff and fluorescent dye intermediates [1]. Specifically, the reduction of 4-nitrophthalimide with iron powder yields 4-aminophthalimide in a reported yield of 91.08% [2], demonstrating its efficient production as a building block.

Organic Synthesis Process Chemistry Intermediates

High-Value Application Scenarios for 4-Aminophthalamide Based on Evidenced Differentiation


Development of Novel Anti-HIV Therapeutics Targeting the 4-Aminophthalimide Pharmacophore

As demonstrated by Van Derpoorten et al. (1998), the 4-amino-N-(1-adamantyl)phthalimide scaffold exhibits selective anti-HIV-1 and anti-HIV-2 activity with EC50 values of 16 and 27 μM, respectively, a property absent in other C4-substituted phthalimides [1]. This makes 4-Aminophthalamide a critical starting material for medicinal chemistry programs focused on developing new antiviral agents based on this specific pharmacophore.

Quantitative Analysis of Antibiotic-Induced Membrane Damage Using 4AP-Cn Dyes

The study by Dubey et al. (2022) established that 4-aminophthalimide-based dyes (4AP-Cn) can be used to quantitatively measure cytoplasmic membrane thinning in live bacteria via the fluorescence Peak Maxima Difference (PMD) [2]. Procuring 4-Aminophthalamide is essential for synthesizing these specialized dyes for advanced biophysical studies of antibiotic action and the assessment of antimicrobial resistance mechanisms.

Design of Fluorescent Sensors Requiring the Unique Photophysics of the Phthalimide Core

4-Aminophthalamide's fluorescence is highly sensitive to solvent polarity and hydrogen bonding, as established by combined experimental and computational studies [3]. This distinct solvatochromic behavior, which differs from that of 4-amino-1,8-naphthalimide, makes it the preferred building block for constructing fluorescent probes, sensors, and molecular rotors tailored for specific environmental sensing applications in chemical biology and materials science.

Cost-Effective Synthesis of Fluorescent Dyes and Textile Intermediates

The established high-yield (91.08%) synthesis of 4-Aminophthalamide from 4-nitrophthalimide, as detailed in process patents [4], supports its economical large-scale procurement. This makes it an ideal intermediate for industrial applications requiring bulk quantities, such as the manufacture of fluorescent dyes for synthetic and natural fibers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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